molecular formula C7H6BrClIN B15363154 3-Bromo-5-chloro-4-iodo-2-methyl-aniline

3-Bromo-5-chloro-4-iodo-2-methyl-aniline

Cat. No.: B15363154
M. Wt: 346.39 g/mol
InChI Key: KFBVWDACMXJIJC-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-4-iodo-2-methyl-aniline is a complex organic compound characterized by the presence of bromine, chlorine, iodine, and a methyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-4-iodo-2-methyl-aniline typically involves multi-step organic reactions. One common approach is the halogenation of aniline derivatives. The process begins with the nitration of aniline to form nitroaniline, followed by reduction to convert the nitro group to an amino group. Subsequent halogenation steps introduce bromine, chlorine, and iodine atoms at the desired positions on the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-chloro-4-iodo-2-methyl-aniline can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form nitroso, nitro, or azo derivatives.

  • Reduction: The compound can be reduced to form amines or other reduced derivatives.

  • Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and reaction conditions involving high temperatures and pressures are employed.

Major Products Formed:

  • Oxidation: Nitrosoaniline, nitroaniline, and azoaniline derivatives.

  • Reduction: Reduced amines and other derivatives.

  • Substitution: Substituted aromatic compounds with different functional groups.

Scientific Research Applications

3-Bromo-5-chloro-4-iodo-2-methyl-aniline has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Bromo-5-chloro-4-iodo-2-methyl-aniline exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

3-Bromo-5-chloro-4-iodo-2-methyl-aniline is unique due to its combination of halogen atoms and the methyl group on the aniline ring. Similar compounds include:

  • 2-Bromo-4-chloro-6-iodoaniline: Similar halogenation pattern but different position of substituents.

  • 3-Chloro-5-bromo-2-iodoaniline: Different halogen atoms and positions.

  • 4-Bromo-2-chloro-6-iodoaniline: Another variation in halogen positions.

Properties

Molecular Formula

C7H6BrClIN

Molecular Weight

346.39 g/mol

IUPAC Name

3-bromo-5-chloro-4-iodo-2-methylaniline

InChI

InChI=1S/C7H6BrClIN/c1-3-5(11)2-4(9)7(10)6(3)8/h2H,11H2,1H3

InChI Key

KFBVWDACMXJIJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1N)Cl)I)Br

Origin of Product

United States

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